molecular formula C10H13NO2 B2462181 4-(2-Methyl-1,3-dioxolan-2-yl)aniline CAS No. 19073-16-6

4-(2-Methyl-1,3-dioxolan-2-yl)aniline

Cat. No. B2462181
CAS RN: 19073-16-6
M. Wt: 179.219
InChI Key: WSAMNDBLMQFDFE-UHFFFAOYSA-N
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Description

“4-(2-Methyl-1,3-dioxolan-2-yl)aniline” is a chemical compound with the molecular formula C9H11NO2 . It is used as a reagent in the preparation of luminogens and fluorescent polyimides .


Synthesis Analysis

The synthesis of “4-(2-Methyl-1,3-dioxolan-2-yl)aniline” involves various chemical reactions. For instance, it has been used in the preparation of a novel class of small molecule caspase-3 inhibitors .


Molecular Structure Analysis

The molecular structure of “4-(2-Methyl-1,3-dioxolan-2-yl)aniline” can be analyzed using various spectroscopic techniques. For example, IR spectroscopy reveals the presence of various functional groups . NMR spectroscopy provides information about the chemical environment of the hydrogen and carbon atoms .


Chemical Reactions Analysis

“4-(2-Methyl-1,3-dioxolan-2-yl)aniline” can undergo various chemical reactions. For instance, it has been used as a reagent in the preparation of luminogens and fluorescent polyimides .


Physical And Chemical Properties Analysis

“4-(2-Methyl-1,3-dioxolan-2-yl)aniline” has a molecular weight of 165.19 . Its physical form is solid . The predicted pKa value is 4.44±0.10 .

Scientific Research Applications

Safety and Hazards

“4-(2-Methyl-1,3-dioxolan-2-yl)aniline” is classified as a warning under the GHS system. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Mechanism of Action

Target of Action

It is used as a reagent in the preparation of luminogens and fluorescent polyimides

Biochemical Pathways

It is used in the preparation of luminogens and fluorescent polyimides , suggesting it may play a role in the biochemical pathways related to fluorescence.

Result of Action

As a reagent used in the preparation of luminogens and fluorescent polyimides , it likely contributes to the fluorescence properties of these compounds.

properties

IUPAC Name

4-(2-methyl-1,3-dioxolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAMNDBLMQFDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-2-(4-nitro-phenyl)-[1,3]dioxolane (100 mg, 0.48 mmol) in benzene (6 ml) was added iron powder (700 mg, 12.5 mmol) and 3 drops of water and then heated to reflux for 30 min. The reaction mixture was cooled, filtered and the filtrate was evaporated to give 4-(2-methyl-[1,3]-dioxolan-2-yl)-phenylamine (60 mg, 70%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
700 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4′-aminoacetophenone (1.45 g, 10.7 mmol), ethylene glycol (2.00 g, 32.2 mmol), and p-TsOH.H2O (2.45 g, 12.9 mmol) in toluene (30 mL) were heated to reflux under a Dean-Stark trap for 3.5 h. Basic work-up and purification gave 4-(2-methyl-[1,3]dioxolan-2-yl)-phenylamine as colourless crystals (0.67 g, 35%).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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